N-(Benzyloxycarbonyloxy)succinimide

Catalog No.
S662673
CAS No.
13139-17-8
M.F
C12H11NO5
M. Wt
249.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Benzyloxycarbonyloxy)succinimide

CAS Number

13139-17-8

Product Name

N-(Benzyloxycarbonyloxy)succinimide

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2

Synonyms

N-(Benzyloxycarbonyloxy)succinimide;13139-17-8;cbz-onsu;cbz-osu;Z-OSu;benzyl(2,5-dioxopyrrolidin-1-yl)carbonate;N-(Benzyloxycarbonyloxy)-succinimide;BenzylN-succinimidylcarbonate;N-Carbobenzoxyoxysuccinimide;benzyl2,5-dioxopyrrolidin-1-ylcarbonate;(carbobenzoxy)succinimide;benzyloxycarbonylsuccinimide;O-Cbz-N-hydroxysuccinimide;benzyloxycarbonyl-oxysuccinimide;n-benzyloxycarbonyloxysuccinamide;n-benzyloxycarbonyloxysuccinimide;n-benzyloxycarbonyloxy-succinimide;1-{[(benzyloxy)carbonyl]oxy}pyrrolidin-2,5-dion;benzyloxycarbonyl-n-hydroxysuccinimide;na-(benzyloxycarbonyloxy)succinimide;MFCD00005513;BENZYLOXYCARBONYLN-SUCCINIMIDE;carbonicacidbenzylester2,5-dioxo-pyrrolidin-1-ylester;ST055865;2,5-dioxoazolidinyl(phenylmethoxy)formate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2

Amine Protecting Group

Cbz-OSu functions as a protecting group for primary amines. It reacts with the amine group, forming a carbamate linkage, which temporarily masks the amine's reactivity while preserving its functionality. This protection is crucial in peptide synthesis, allowing for selective modification of other functional groups within the peptide chain without affecting the amine groups. Once the desired modifications are complete, the Cbz group can be easily removed under mild conditions, revealing the free amine for further reactions. [Source:"N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Peptide Synthesis

Cbz-OSu plays a vital role in the solid-phase peptide synthesis (SPPS) technique, which is the predominant method for synthesizing peptides in research laboratories. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Cbz-OSu is used to introduce protected amino acid building blocks onto the growing peptide chain. After each coupling step, the Cbz protecting group on the newly added amino acid is selectively removed, allowing for the next amino acid to be attached. This process is repeated until the complete peptide sequence is built. [Source: "Solid-Phase Peptide Synthesis", Chemical Reviews, ]

Synthesis of Complex Molecules

Beyond peptides, Cbz-OSu finds application in the synthesis of various complex organic molecules. Its ability to selectively protect amines allows for targeted modification of other functional groups within the molecule. This strategy proves valuable in the synthesis of various natural products, pharmaceuticals, and other functional molecules. [Source: "N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Other Applications

Cbz-OSu also finds use in other areas of scientific research, including:

  • Protecting hydroxyl groups: Cbz-OSu can be used to temporarily protect hydroxyl groups in certain molecules.
  • Synthesis of Z-amino acids: Cbz-OSu can be employed in the synthesis of Z-amino acids, which are another type of protected amino acid used in peptide synthesis.

N-(Benzyloxycarbonyloxy)succinimide, also known as benzyl N-succinimidyl carbonate, is a chemical compound with the molecular formula C12_{12}H11_{11}NO5_5 and a molecular weight of 249.22 g/mol. It is primarily utilized as a reagent for the carboxybenzyl protection of amines, playing a crucial role in peptide synthesis and the synthesis of various organic compounds . The compound appears as a white solid and has a melting point between 80-82 °C .

  • Skin and eye irritant: Cbz-OSu can cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE) should be worn when handling this compound.
  • Respiratory irritant: Inhalation of Cbz-OSu dust or vapors can irritate the respiratory tract. It is recommended to work in a well-ventilated fume hood.

The primary reaction involving N-(benzyloxycarbonyloxy)succinimide is its use as a protecting group for amines. This protection is essential during peptide synthesis to prevent unwanted reactions at the amine site. The general reaction mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of N-(benzyloxycarbonyloxy)succinimide, leading to the formation of an amine derivative that can be further manipulated without affecting the protected amine .

The synthesis of N-(benzyloxycarbonyloxy)succinimide can be accomplished through several methods:

  • One-Pot Two-Phase Method: This method involves reacting N-hydroxysuccinimide with benzyloxycarbonyl chloride in a two-phase system. The process includes:
    • Adding purified water and hydroxylamine sulfate to a reaction vessel.
    • Gradually introducing liquid alkali while stirring.
    • Adding succinic anhydride in batches and dehydrating under high temperature and vacuum until no water is extracted.
    • Adjusting the pH of the solution and adding benzyl chloroformate to form the final product .
  • Recrystallization: Post-reaction, the product is typically concentrated and recrystallized to achieve purity .

N-(Benzyloxycarbonyloxy)succinimide has various applications, including:

  • Peptide Synthesis: It is widely used for protecting amino acid residues during peptide synthesis, allowing for selective reactions at other functional groups .
  • Synthesis of Complex Molecules: The compound is employed in synthesizing enantiomers of cyclic methionine analogs and other complex organic molecules .
  • Amino Glycoside Derivatives: It serves as a precursor for amino glycoside derivatives that function in topoisomerase inhibition .

Studies on N-(benzyloxycarbonyloxy)succinimide often focus on its interactions with various amines during peptide synthesis. The effectiveness of this reagent in forming stable protective groups allows for subsequent reactions without compromising the integrity of other functional groups present in the molecule. Its selectivity and efficiency make it a preferred choice among chemists working with complex organic syntheses .

N-(Benzyloxycarbonyloxy)succinimide shares similarities with several other compounds used for amine protection and peptide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzyl ChloroformateC10_{10}H9_{9}ClO3_3Commonly used for similar protective functions but less stable than N-(benzyloxycarbonyloxy)succinimide.
N-Benzyloxycarbonyl SuccinimideC12_{12}H11_{11}NO4_4Similar protective function but lacks carbonate functionality, affecting reactivity.
N-HydroxysuccinimideC5_{5}H7_7NO3_3A precursor in the synthesis of N-(benzyloxycarbonyloxy)succinimide; lacks benzyl protection capability.

N-(Benzyloxycarbonyloxy)succinimide stands out due to its stability, efficiency in providing protection during complex syntheses, and versatility in various organic reactions compared to its counterparts .

Molecular Formula and Systematic Nomenclature

Cbz-OSu is systematically named benzyl (2,5-dioxopyrrolidin-1-yl) carbonate. Key identifiers include:

PropertyValueSource
CAS Registry Number13139-17-8
Molecular Formula$$ \text{C}{12}\text{H}{11}\text{NO}_5 $$
Molecular Weight249.22 g/mol
IUPAC Namebenzyl (2,5-dioxopyrrolidin-1-yl) carbonate
SynonymsCBZ-OSu, Z-OSu, benzyl succinimido carbonate

The structure features a succinimide core linked to a benzyloxycarbonyl group, enabling selective amine protection.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
    • Aromatic protons: $$ \delta $$ 7.40–7.30 (m, 5H, benzyl).
    • Succinimide protons: $$ \delta $$ 2.85–2.70 (m, 4H, pyrrolidine).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):
    • Carbonyl carbons: $$ \delta $$ 172.4 (C=O, succinimide), 158.0 (C=O, carbonate).

Infrared (IR) Spectroscopy

  • Strong carbonyl stretches: 1725 cm$$ ^{-1} $$ (succinimide C=O), 1750 cm$$ ^{-1} $$ (carbonate C=O).
  • Aromatic C-H bends: 740 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

  • ESI-MS: $$ m/z $$ 249.0637 ([M+H]$$ ^+ $$), consistent with molecular weight.

Crystallographic Data and Solid-State Properties

Crystallographic studies reveal:

  • Crystal System: Monoclinic, with space group $$ P2_1/c $$.
  • Conformations:
    • The succinimide ring adopts an envelope conformation ($$ C_3 $$-exo).
    • Benzyl group participates in $$ \pi $$-stacking interactions.
  • Hydrogen Bonding: N–H···O and C–H···O interactions form chains along the $$ b $$-axis, enhancing stability.

Thermodynamic Properties

PropertyValueSource
Melting Point77–82°C
Boiling Point392.32°C (estimated)
Density1.3189 g/cm$$ ^3 $$ (estimate)
SolubilityAcetone: 0.1 g/mL; Methanol: soluble
StabilityMoisture-sensitive; store under inert gas at 2–8°C
DecompositionAbove 81°C

The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents.

The conventional synthetic approach to N-(Benzyloxycarbonyloxy)succinimide relies on the use of N,N'-Disuccinimidyl Carbonate as a key intermediate reagent [8]. This methodology represents the most established route for producing this important protecting group reagent in organic synthesis [8].

The traditional synthesis begins with the preparation of a mixed carbonate intermediate through the reaction of N,N'-Disuccinimidyl Carbonate with benzyl alcohol [8]. The reaction proceeds under mild conditions, typically employing triethylamine as a base in acetonitrile solvent at room temperature [8]. The formation of the mixed carbonate intermediate occurs rapidly within 4 hours when conducted in acetonitrile, whereas alternative solvents such as methylene chloride require extended reaction times of approximately 12 hours for completion [8].

The mixed carbonate intermediate demonstrates remarkable stability and can be subjected to chromatographic purification and stored under refrigeration for several months without degradation [8]. This stability characteristic makes the intermediate particularly valuable for large-scale synthetic operations where storage and handling considerations are paramount [8].

The reaction mechanism involves the nucleophilic attack of benzyl alcohol on one of the activated carbonyl centers of N,N'-Disuccinimidyl Carbonate, resulting in the displacement of one N-hydroxysuccinimide unit and formation of the desired benzyl N-succinimidyl carbonate product [8]. The reaction conditions are optimized to achieve selective mono-substitution while minimizing formation of undesired di-substituted products [8].

Reaction ParameterOptimal ConditionsAlternative ConditionsReaction Time
SolventAcetonitrileMethylene chloride4 hours vs 12 hours
Temperature23°CRoom temperatureStandard
BaseTriethylamine (3 equiv)--
DSC equivalent1.5 equiv--

The traditional method consistently delivers yields ranging from 65% to 89% depending on the specific reaction conditions and substrate characteristics [8]. Primary alcohols generally provide higher yields compared to sterically hindered secondary alcohols, with tertiary alcohols proving unsuccessful under standard reaction conditions [8].

Novel Catalytic and Solvent-Free Approaches

Recent developments in synthetic methodology have introduced innovative catalytic and solvent-free approaches for the preparation of N-(Benzyloxycarbonyloxy)succinimide [11]. These modern methodologies address environmental concerns and process efficiency considerations that are increasingly important in contemporary chemical manufacturing [11].

Solvent-free synthetic protocols have emerged as particularly attractive alternatives to traditional solution-phase methods [11]. These approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [11]. The solvent-free conditions often result in enhanced reaction rates and improved atom economy compared to conventional methods [11].

Catalytic approaches utilizing Lewis acid catalysts have demonstrated significant promise for selective carbonate formation [9]. Iron(III) chloride hexahydrate has proven particularly effective, achieving greater than 80% conversion with selectivity exceeding 90% toward the desired mono-substituted product [9]. Alternative Lewis acids including cobalt chloride and zinc acetate have also shown comparable catalytic activity under optimized conditions [9].

The catalytic methodology enables the use of lower reaction temperatures and shorter reaction times compared to traditional thermal methods [9]. Temperature optimization studies reveal that reactions conducted at 60-80°C provide optimal balance between conversion efficiency and product selectivity [9]. Secondary alcohols require elevated temperatures compared to primary alcohols to achieve comparable conversion levels [9].

One-pot synthetic approaches have been developed that combine carbonate formation with subsequent amino acid protection in a single reaction vessel [1]. These streamlined procedures reduce the number of isolation and purification steps, improving overall process efficiency and reducing waste generation [1]. The one-pot methodology has been successfully applied to the synthesis of various benzyloxycarbonyl-protected amino acids and peptide derivatives [1].

Catalytic SystemTemperatureConversionSelectivityReaction Time
Iron(III) chloride40°C>80%>90%16 hours
Cobalt chloride50°C>85%>90%16 hours
Zinc acetate60°C>80%>90%16 hours

Microwave-assisted synthesis represents another innovative approach that significantly reduces reaction times while maintaining high product yields [12]. The microwave heating provides rapid and uniform temperature distribution, enabling precise control over reaction conditions and minimizing side product formation [12].

Industrial-Scale Production and Optimization Strategies

Industrial-scale production of N-(Benzyloxycarbonyloxy)succinimide requires careful consideration of process economics, safety parameters, and environmental impact [15]. Large-scale manufacturing operations necessitate optimization of reaction conditions to maximize throughput while maintaining consistent product quality [15].

Process intensification strategies have been implemented to improve manufacturing efficiency [15]. These include the use of continuous flow reactors, automated reagent addition systems, and integrated purification technologies [15]. Continuous flow processing offers advantages in terms of heat and mass transfer, reaction control, and scalability compared to traditional batch operations [15].

Solvent recovery and recycling systems are essential components of industrial-scale operations [15]. Advanced distillation and extraction technologies enable recovery of greater than 95% of process solvents, significantly reducing operating costs and environmental impact [15]. The recovered solvents undergo rigorous quality testing to ensure they meet specifications for reuse in subsequent production campaigns [15].

Raw material sourcing and supply chain optimization represent critical factors in large-scale production [16]. Industrial manufacturers typically maintain strategic inventory levels of key starting materials including N,N'-Disuccinimidyl Carbonate and benzyl alcohol to ensure uninterrupted production schedules [16]. Long-term supply agreements with qualified vendors help stabilize raw material costs and ensure consistent quality [16].

Quality assurance programs in industrial settings encompass comprehensive testing of raw materials, in-process monitoring, and finished product analysis [16]. Statistical process control methodologies are employed to identify trends and variations in critical quality parameters [16]. Real-time monitoring systems provide immediate feedback on reaction progress and enable rapid response to process deviations [16].

Production scale optimization studies have demonstrated that batch sizes of 100-500 kilograms provide optimal balance between equipment utilization and operational flexibility [33]. Larger batch sizes require specialized handling equipment and extended processing times that may not justify the marginal cost benefits [33].

Production ScaleBatch SizeEquipment RequirementsTypical Yield
Laboratory1-10 gramsStandard glassware85-90%
Pilot scale100-1000 gramsJacketed reactors80-85%
Commercial100-500 kgSpecialized vessels75-82%

Energy optimization initiatives focus on heat integration and recovery systems [28]. Process heat exchangers capture thermal energy from exothermic reactions and hot product streams for preheating feed materials [28]. These energy recovery systems can reduce overall energy consumption by 15-25% compared to conventional processing without heat integration [28].

Purification and Quality Control Protocols

Purification of N-(Benzyloxycarbonyloxy)succinimide requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for pharmaceutical and research applications [19]. The compound's sensitivity to moisture and thermal degradation necessitates careful handling throughout the purification process [19].

High-performance liquid chromatography serves as the primary analytical method for purity determination and impurity profiling [20]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient elution systems provides excellent separation of the target compound from potential impurities [20]. The typical analytical method employs a linear gradient from 30% to 100% acetonitrile over 25 minutes with detection at 210 nanometers and 280 nanometers [24].

Chromatographic purification protocols utilize silica gel column chromatography with carefully optimized solvent systems [19]. The most effective mobile phase compositions include hexane-ethyl acetate gradients, typically beginning with 100% hexane and progressing through increasing ethyl acetate concentrations [23]. Final purification steps often employ ethyl acetate concentrations of 30-40% to achieve optimal separation efficiency [23].

Recrystallization represents an important complementary purification technique, particularly for large-scale operations where chromatographic methods may be impractical [22]. Suitable recrystallization solvents include ethanol, acetonitrile, and ethyl acetate-hexane mixtures [22]. The choice of recrystallization solvent depends on the specific impurity profile and desired final purity specifications [22].

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment [24]. Proton NMR analysis typically reveals characteristic signals for the benzyl protons at approximately 5.1-5.3 ppm and the succinimide methylene protons at 2.8-2.9 ppm [5]. Carbon-13 NMR spectroscopy confirms the presence of all expected carbon environments, including the carbonyl carbons at approximately 170 ppm and 155 ppm [5].

Analytical MethodApplicationAcceptance CriteriaTypical Results
HPLC purityMain component≥97.5%98.0-99.5%
Water contentMoisture analysis≤0.25%0.05-0.15%
Melting pointIdentity confirmation77-82°C79-81°C
Loss on dryingResidual solvents≤0.25%0.10-0.20%

Mass spectrometry provides definitive molecular weight confirmation and impurity identification [26]. Electrospray ionization techniques typically produce the protonated molecular ion at m/z 250, corresponding to the expected molecular formula C12H11NO5 [4]. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation with accuracy better than 5 parts per million [26].

Infrared spectroscopy serves as a complementary analytical technique for functional group identification and polymorphic form characterization [22]. The characteristic infrared absorption bands include carbonyl stretches at approximately 1810 and 1750 cm⁻¹, corresponding to the succinimide and carbonate functionalities respectively [4].

Quality control protocols for industrial production include comprehensive testing of appearance, melting point, chromatographic purity, water content, and residual solvents [22]. Batch release criteria require that all analytical results fall within predetermined specification ranges before products can be approved for shipment [22]. Stability testing programs monitor product quality during storage under controlled temperature and humidity conditions [17].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 11 companies with hazard statement code(s):;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13139-17-8

Wikipedia

N-(Benzyloxycarbonyloxy)succinimide

Dates

Modify: 2023-08-15

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